

Application Notes and Protocols for Fumonisin B1 Quantification

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Compound of Interest

Compound Name: F-B1

Cat. No.: B1192689

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These application notes provide detailed protocols and comparative data for the sample preparation of Fumonisin B1 (FB1) from various matrices prior to quantitative analysis. The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of this mycotoxin. This document outlines three commonly employed methods: Immunoaffinity Chromatography (IAC), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Matrix Solid Phase Dispersion (MSPD).

Comparative Quantitative Data

The selection of a sample preparation method often depends on the sample matrix, the required limit of detection, and the available analytical instrumentation. The following table summarizes the performance of the described methods across different food and feed matrices.

Sample Preparation Method	Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Analytical Method
Immunoaffinity Chromatography (IAC)	Corn	90.4 - 101[1]	20[2]	40[2]	LC-MS/MS
Cornflakes	84[2]	20[2]	40[2]	LC-MS/MS	
Poultry Feed	82.6 - 115.8[3]	-	-	LC-MS/MS	
Dried Figs	70 - 120[4]	-	-	HPLC-FLD	
Raisins	70 - 120[4]	-	-	HPLC-FLD	
QuEChERS	Cereals	-	-	-	LC-MS/MS
Spices	-	-	-	LC-MS/MS	
Corn	79 - 99.6	20	-	HPLC-FLD	
Matrix Solid Phase Dispersion (MSPD)	Maize	86 - 106[5]	-	-	HPLC-MS/MS
Popcorn Kernels	86 - 106[5]	-	-	HPLC-MS/MS	
White Maize Kernels	86 - 106[5]	-	-	HPLC-MS/MS	
Yellow Maize Grits	86 - 106[5]	-	-	HPLC-MS/MS	

Experimental Protocols

Immunoaffinity Chromatography (IAC) Protocol

This protocol is based on the AOAC Official Method 2001.04 for the cleanup of Fumonisin B1 from corn and corn flakes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

a. Materials and Reagents:

- Blender
- Filter paper
- Immunoaffinity columns specific for fumonisins
- Phosphate-buffered saline (PBS), pH 7.0
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Extraction solvent: Acetonitrile-Methanol-Water (25:25:50, v/v/v)[\[1\]](#)[\[8\]](#)
- LC mobile phase: Methanol-0.1M Sodium Dihydrogen Phosphate (77:23, v/v), adjusted to pH 3.35

b. Sample Extraction:

- Weigh 50 g of ground sample into a blender jar.
- Add 5 g of NaCl and 100 mL of extraction solvent (Methanol/Water, 80:20 v/v).
- Blend at high speed for 3 minutes.
- Filter the extract through fluted filter paper.
- Dilute 10 mL of the filtered extract with 40 mL of PBS.

c. Immunoaffinity Column Cleanup:

- Pass 10 mL of the diluted extract through the immunoaffinity column at a flow rate of 1-2 drops per second.

- Wash the column with 10 mL of PBS at a rate of 1-2 drops per second until air comes through the column.
- Elute the fumonisins from the column by passing 1.5 mL of HPLC grade methanol through the column.
- Collect the eluate in a clean vial.

d. Derivatization and Analysis:

- Evaporate the eluate to dryness.
- Redissolve the residue in 200 μ L of acetonitrile:water (50:50, v/v).
- For fluorescence detection, derivatize with o-phthaldialdehyde (OPA) reagent.
- Inject an aliquot into the HPLC or LC-MS/MS system.

QuEChERS Protocol

This protocol is a modified QuEChERS method for the determination of Fumonisin B1 in cereals.

a. Materials and Reagents:

- Homogenizer
- Centrifuge
- Acetonitrile with 1% formic acid
- Water with 1% formic acid
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent

- C18 sorbent

b. Sample Extraction and Partitioning:

- Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile with 1% formic acid.
- Add 10 mL of water with 1% formic acid.
- Vortex vigorously for 1 minute.
- Add 4 g of MgSO_4 and 1 g of NaCl.
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
- Add 150 mg of MgSO_4 , 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter.
- Inject an aliquot into the LC-MS/MS system.

Matrix Solid Phase Dispersion (MSPD) Protocol

This protocol is for the extraction and cleanup of Fumonisin B1 in maize.^[5]

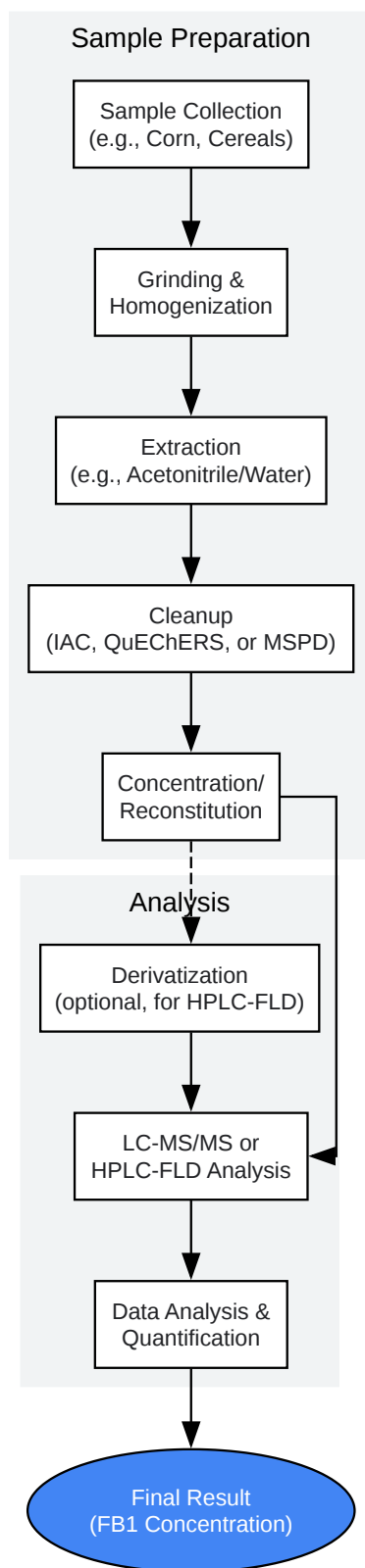
a. Materials and Reagents:

- Mortar and pestle
- Solid-phase extraction cartridges
- Silica gel C18 as the dispersant
- Elution solvent: 70% ammonium formate aqueous buffer (50 mmol L⁻¹, pH 9)[5]
- Methanol (HPLC grade)

b. MSPD Procedure:

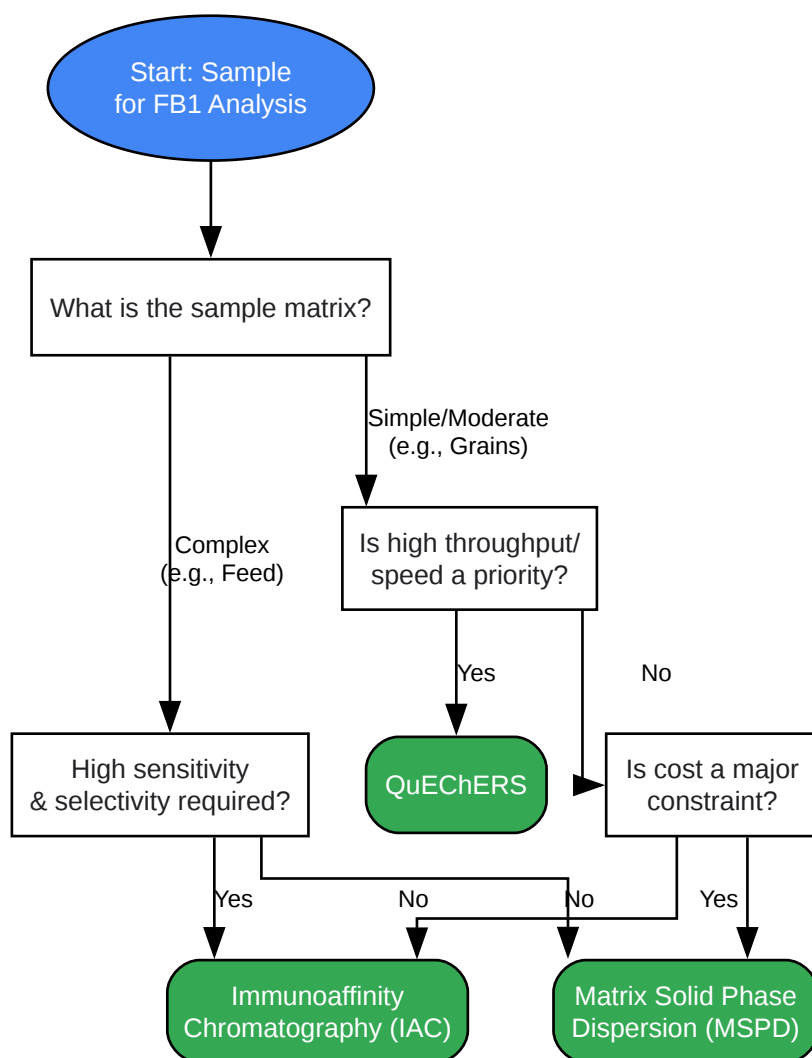
- Weigh 0.5 g of the sample and place it in a mortar.
- Add 1 g of silica gel C18.
- Gently blend the sample and the dispersant with a pestle for 2-3 minutes until a homogeneous mixture is obtained.
- Transfer the mixture to an empty SPE cartridge.
- Compress the mixture with a plunger to form the MSPD column.
- Wash the column with 5 mL of a non-polar solvent like hexane to remove lipids (optional, depending on the matrix).
- Elute the Fumonisin B1 by passing 8 mL of the elution solvent through the column.
- Collect the eluate and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations



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Caption: General experimental workflow for Fumonisin B1 analysis.



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Caption: Decision tree for selecting a sample preparation method.

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